N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide
Description
N1-(2,2-Diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a diethoxyethyl group at the N1 position and a 4-methoxyphenyl group at the N2 position. The diethoxyethyl moiety introduces unique physicochemical properties, such as increased hydrophilicity and metabolic stability, compared to purely aromatic or alkyl substituents. This article compares its hypothetical properties and activities with structurally similar oxalamides documented in recent research.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-6-8-12(20-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDALCJVCSNBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 4-methoxyaniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
- The intermediate then reacts with 4-methoxyaniline to yield this compound.
Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating or arylating agents can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparison with Similar Compounds
N1-(4-Methoxyphenethyl)-N2-(Aryl)oxalamides
- Example : N1-(4-Methoxyphenethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (Compound 28, )
- Substituents : N1: 4-methoxyphenethyl (aromatic with methoxy); N2: 3-chloro-4-fluorophenyl (halogenated aryl).
- Key Data : Yield = 64%; ESI-MS = 351.1 [M+H]+; NMR-confirmed structure .
- Comparison : The diethoxyethyl group in the target compound replaces the methoxyphenethyl chain, likely enhancing solubility due to the ethoxy groups’ hydrophilicity. Halogenated aryl groups (e.g., Cl, F) in analogs like Compound 28 improve target binding in enzyme inhibition but may increase toxicity .
N1-(Alkyl/Ether)-N2-(4-Methoxyphenyl)oxalamides
- Example : N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide (GMC-5, )
- Substituents : N1: cyclic imide (isoindoline-1,3-dione); N2: 4-methoxyphenyl.
- Key Data : Synthesized via recrystallization (THF), with antimicrobial activity tested .
- Comparison : The diethoxyethyl group may offer better metabolic stability than the cyclic imide in GMC-5, which could be prone to hydrolysis.
Flavor-Active Oxalamides
- Example : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, )
- Substituents : N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl.
- Key Data : Approved as a flavor enhancer (Savorymyx® UM33) with low toxicity .
- Comparison : The diethoxyethyl group in the target compound lacks the pyridine ring of S336, which is critical for umami taste receptor activation. However, its ethoxy groups may improve water solubility compared to S336’s benzyl moiety.
Insights :
Solubility and Lipophilicity
- The diethoxyethyl group’s ether linkages likely enhance water solubility compared to purely aromatic analogs (e.g., S336 ).
Analytical Characterization
Key analytical data for comparison:
*Calculated molecular weight for C17H26N2O5: 338.2 g/mol.
Biological Activity
N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21N3O4
- Molecular Weight : 343.4 g/mol
- IUPAC Name : this compound
- CAS Number : 745047-53-4
The compound features an oxalamide structure, which is known for its ability to participate in hydrogen bonding and its diverse biological activities.
Antitumor Activity
Research indicates that oxalamide derivatives exhibit significant antitumor properties. A study by highlighted that certain oxalamides can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an antitumor agent.
The biological activity of this compound may be attributed to its ability to interact with cellular targets through hydrogen bonding and molecular recognition processes. Oxalamides are known to form stable complexes with proteins, influencing their function and leading to various biological outcomes.
Case Studies
- Topoisomerase Inhibition : A study explored the effects of various oxalamide compounds on topoisomerase II activity. Results showed that compounds with similar structures to this compound demonstrated significant inhibition of topoisomerase activity, suggesting a potential pathway for anticancer effects .
- Cell Viability Assays : In vitro studies on cell lines treated with this compound indicated a dose-dependent reduction in cell viability, supporting its potential as an antiproliferative agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
